molecular formula C15H14N2O4S B2612442 2-[(3-methoxyphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime CAS No. 860786-02-3

2-[(3-methoxyphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime

Cat. No. B2612442
CAS RN: 860786-02-3
M. Wt: 318.35
InChI Key: MHBCLRVCDQPCSI-MHWRWJLKSA-N
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Description

2-[(3-methoxyphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime (2-MNB-O-Me) is a chemical compound used in scientific research. It is a derivative of nitrobenzene and is composed of a sulfur atom linked to a phenyl group, with a nitro group and a methyloxime group attached to the sulfur atom. 2-MNB-O-Me has a wide range of applications in scientific research, including biochemical processes, drug synthesis, and as a reagent in laboratory experiments.

Scientific Research Applications

Pharmaceutical Synthesis:

(E)-Methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine: serves as a valuable intermediate in the synthesis of pharmaceutically relevant compounds. Researchers have explored its use in the preparation of novel drug-like molecules. For instance, transaminase-mediated synthesis has been employed to produce enantiopure 1-(3’,4’-disubstituted phenyl)propan-2-amines, which are found in approximately 40% of active pharmaceutical ingredients . The compound’s unique structure allows for diverse modifications, making it a promising building block for drug development.

Anticancer Research:

The compound’s nitro and sulfanyl moieties make it an interesting candidate for anticancer studies. Researchers have investigated its cytotoxic effects and potential as an antiproliferative agent. Further exploration of its mechanism of action and interactions with cancer cells could reveal novel therapeutic strategies .

Antiviral Properties:

Given the increasing need for antiviral agents, scientists have evaluated the antiviral activity of (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine . Preliminary results suggest that it may exhibit inhibitory effects against certain viruses. Further studies are warranted to understand its mode of action and potential applications in antiviral drug development .

Materials Science:

The compound’s unique combination of functional groups (nitro, sulfanyl, and methoxy) makes it intriguing for materials science applications. Researchers have explored its use as a precursor for functionalized polymers, nanoparticles, and thin films. Its reactivity and stability under different conditions offer opportunities for tailoring material properties .

Organic Synthesis and Catalysis:

Organic chemists have utilized (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine as a versatile reagent in various synthetic transformations. Its ability to participate in condensation reactions, cyclizations, and cross-coupling processes makes it valuable for constructing complex organic molecules. Additionally, its oxime functionality allows for selective transformations under mild conditions .

Biochemical Research:

Researchers studying enzyme mechanisms and substrate specificity have employed this compound as a probe or substrate. Its unique structural features enable investigations into enzyme-catalyzed reactions, binding interactions, and stereochemistry. By using it as a tool, scientists gain insights into biological processes and enzyme kinetics .

properties

IUPAC Name

(E)-N-methoxy-1-[2-(3-methoxyphenyl)sulfanyl-5-nitrophenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-20-13-4-3-5-14(9-13)22-15-7-6-12(17(18)19)8-11(15)10-16-21-2/h3-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBCLRVCDQPCSI-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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